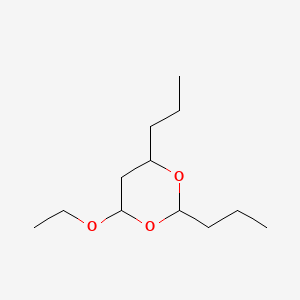

4-Ethoxy-2,6-dipropyl-1,3-dioxane

Description

Overview of 1,3-Dioxane (B1201747) Heterocycles and Their Structural Diversity

1,3-dioxane is a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3. wikipedia.org These structures are a fundamental class of compounds in organic chemistry, serving as important intermediates and possessing diverse applications. ijsdr.org The structural diversity of 1,3-dioxanes arises from the various substituents that can be attached to the carbon atoms of the ring. This substitution can lead to a wide range of stereoisomers, each with unique chemical and physical properties. nih.gov The conformational flexibility of the 1,3-dioxane ring, which typically adopts a chair conformation to minimize steric strain, is a key aspect of its chemistry. nih.govlibretexts.org

The parent 1,3-dioxane is synthesized by the reaction of formaldehyde (B43269) with 1,3-propanediol. wikipedia.org Substituted derivatives are commonly prepared through the condensation of aldehydes or ketones with 1,3-diols. wikipedia.org This modular synthesis allows for the creation of a vast library of structurally diverse 1,3-dioxanes. nih.gov The nature and position of the substituents significantly influence the ring's conformation and reactivity. For instance, the presence of bulky groups can lock the ring into a specific conformation, a principle that is heavily exploited in stereocontrolled synthesis. researchgate.net

Significance of Cyclic Acetals and Ketals in Advanced Organic Synthesis

Cyclic acetals and ketals, such as 1,3-dioxanes, are of paramount importance in modern organic synthesis, primarily serving as protecting groups for carbonyl functionalities (aldehydes and ketones). ijsdr.orgresearchgate.net This protective strategy is crucial in multi-step syntheses where a carbonyl group might otherwise react under conditions intended for other functional groups in the molecule. acs.org The formation of a cyclic acetal (B89532) or ketal renders the carbonyl carbon electrophilicity inert to many reagents, particularly nucleophiles and bases. organic-chemistry.org

The stability of cyclic acetals and ketals is a key advantage. They are generally stable under basic and neutral conditions but can be readily cleaved (deprotected) under acidic conditions to regenerate the original carbonyl compound. researchgate.netorganic-chemistry.org This differential stability allows for selective reactions to be performed elsewhere in the molecule. acs.org Furthermore, the choice between a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) cyclic acetal can influence the stability and reactivity, with 1,3-dioxanes generally being more stable. researchgate.net The stereochemical environment created by the cyclic acetal can also be used to direct subsequent reactions on the molecule, a concept known as stereochemical control. rsc.org

Historical Development of Conformational Analysis and Stereochemical Control in Six-Membered Rings

The understanding of the three-dimensional structure of molecules, or stereochemistry, has been a cornerstone of organic chemistry since the 19th century. numberanalytics.com A pivotal moment in this field was the realization that single bonds could exhibit restricted rotation, leading to the concept of conformational isomers. nobelprize.org The study of the conformations of six-membered rings, particularly cyclohexane (B81311), has been fundamental to the development of conformational analysis. nobelprize.org The chair conformation was identified as the most stable arrangement for cyclohexane, minimizing both angle and torsional strain. libretexts.org

The principles of conformational analysis were extended to heterocyclic systems, including 1,3-dioxanes. nobelprize.org These studies demonstrated that the presence of heteroatoms and substituents significantly influences the conformational preferences of the ring. nih.govacs.org The anomeric effect, an electronic effect that stabilizes conformations with an axial electronegative substituent at the anomeric carbon (C-2 in 1,3-dioxanes), is a critical concept in the stereochemistry of these heterocycles. researchgate.net The ability to predict and control the stereochemistry of reactions involving six-membered rings has been a major focus of research, leading to the development of powerful methods for asymmetric synthesis. numberanalytics.compitt.edu This control is often achieved by exploiting the steric and electronic properties of the ring and its substituents to direct the approach of reagents. acs.org

Rationale for Detailed Academic Investigation of 4-Ethoxy-2,6-dipropyl-1,3-dioxane and Analogues

The specific compound, this compound, presents a valuable case study for several reasons. The presence of multiple substituents—an ethoxy group at C-4 and propyl groups at C-2 and C-6—introduces multiple stereocenters, leading to a rich stereoisomeric landscape. chem960.com A detailed investigation of this molecule allows for the exploration of the interplay between steric and electronic effects on the conformational equilibrium of the 1,3-dioxane ring.

The analysis of its various stereoisomers can provide deeper insights into the principles of stereochemical control. Furthermore, understanding the synthesis and properties of this and related substituted 1,3-dioxanes contributes to the broader knowledge base of heterocyclic chemistry. ontosight.ai Such studies can inform the design of new molecules with specific three-dimensional structures and functionalities, which is relevant in fields such as medicinal chemistry and materials science where molecular shape is critical to function. nih.govnih.gov

Compound Data

Research Findings for this compound

Structure

3D Structure

Properties

CAS No. |

68298-35-1 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

4-ethoxy-2,6-dipropyl-1,3-dioxane |

InChI |

InChI=1S/C12H24O3/c1-4-7-10-9-12(13-6-3)15-11(14-10)8-5-2/h10-12H,4-9H2,1-3H3 |

InChI Key |

RPALXJBZCMATOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(OC(O1)CCC)OCC |

Origin of Product |

United States |

Stereochemistry and Conformational Analysis of 4 Ethoxy 2,6 Dipropyl 1,3 Dioxane

Fundamental Principles of 1,3-Dioxane (B1201747) Conformations

The conformational landscape of the 1,3-dioxane ring is analogous to that of cyclohexane (B81311), but with distinct features arising from the presence of two oxygen atoms within the six-membered ring. These heteroatoms alter bond lengths, bond angles, and electronic interactions, which in turn influence the relative energies of the possible conformations.

Chair, Twist-Boat, and Half-Chair Geometries

Like cyclohexane, the 1,3-dioxane ring is not planar and exists in several conformations to relieve ring strain. The most stable and predominant conformation is the chair form . thieme-connect.deiupac.orgwikipedia.org This geometry allows all bond angles to be close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. wikipedia.org In the chair conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing away from the ring's perimeter). youtube.com

Interconversion between two different chair forms, known as a ring flip, is a dynamic process that must proceed through higher-energy intermediate conformations. wikipedia.org These include:

Half-Chair: This is the highest energy conformation and acts as the transition state between the chair and twist-boat forms. wikipedia.orgyoutube.com

Boat: A more energetic and generally unstable conformation characterized by two opposing atoms pointing upwards, leading to significant steric repulsion (a "flagpole" interaction). iupac.org

Twist-Boat (or Skew-Boat): A more stable intermediate than the boat form, it represents an energy minimum between two boat conformations. iupac.orgwikipedia.org

The general energy hierarchy for these conformations is: Chair < Twist-Boat < Boat < Half-Chair. wikipedia.org The presence of shorter C-O bonds compared to C-C bonds in cyclohexane results in a higher energy barrier for the chair-to-twist transition in 1,3-dioxanes. thieme-connect.de Quantum-chemical calculations confirm that for the unsubstituted 1,3-dioxane ring, the chair conformer represents the global energy minimum, while flexible twist forms are local minima, and boat and half-chair forms are high-energy transition states. researchgate.net

A-Values and Conformational Free Energies of Substituents

The preference for a substituent to occupy the equatorial position over the axial position is quantified by its conformational free energy, commonly known as the "A-value." The A-value represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers and is a direct measure of the steric strain introduced by the axial substituent. pharmacy180.com This strain primarily arises from 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the other two axial atoms on the same side of the ring.

A larger A-value signifies a stronger preference for the equatorial position. pharmacy180.com These values are crucial for predicting the most stable conformation of a substituted 1,3-dioxane. Due to the shorter C-O bonds in the 1,3-dioxane ring, 1,3-diaxial interactions are more severe than in cyclohexane, especially for substituents at the C2 position interacting with axial groups at C4 and C6. thieme-connect.de Consequently, substituents generally have a strong thermodynamic preference for the equatorial position. thieme-connect.de

Table 1: Conformational A-Values for Selected Substituents This table presents the A-values (in kcal/mol) for substituents relevant to the analysis of 4-Ethoxy-2,6-dipropyl-1,3-dioxane. These values are typically measured in cyclohexane systems but provide an excellent approximation for the steric demands in 1,3-dioxanes.

| Substituent | A-Value (kcal/mol) |

| Ethyl (-CH₂CH₃) | 1.75 msu.edu |

| Isopropyl (-CH(CH₃)₂) | 2.15 msu.edu |

| Ethoxy (-OCH₂CH₃) | ~0.9 msu.edu |

Note: The A-value for a propyl group is not commonly tabulated but is expected to be similar to or slightly greater than that of an ethyl group.

Role of the Anomeric Effect and Related Stereoelectronic Interactions

Beyond simple steric considerations, the conformational preferences in 1,3-dioxanes are profoundly influenced by stereoelectronic effects. The most significant of these is the anomeric effect . wikipedia.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, which is bonded to both ring oxygens) to occupy the axial position, a phenomenon that contradicts the steric preference for the equatorial position. wikipedia.orgrsc.org

The anomeric effect is primarily explained by a stabilizing hyperconjugative interaction. An electron lone pair (n) from one of the endocyclic oxygen atoms can delocalize into the adjacent antibonding sigma orbital (σ) of the axial C-X bond (where X is the electronegative substituent). wikipedia.orgrsc.org This n → σ interaction is geometrically optimal when the lone pair orbital and the C-X bond are anti-periplanar (180° apart), a condition met perfectly when the substituent is axial. wikipedia.org A secondary explanation involves the minimization of dipole-dipole repulsion; in the axial conformer, the dipoles of the ring oxygens and the substituent are more opposed, leading to a lower energy state. wikipedia.org As a result, for substituents like alkoxy groups at the C2 position, the anomeric effect can override steric factors, favoring the axial orientation. thieme-connect.de

Detailed Conformational Preferences of this compound

The conformational analysis of this compound requires integrating the fundamental principles above to understand the cumulative influence of the three substituents on the ring's geometry. The molecule can exist as several diastereomers depending on the relative orientations (cis/trans) of the propyl and ethoxy groups. The stability of each isomer is directly linked to the conformational preferences of its substituents.

Influence of Ethoxy Substituent on Ring Conformation

The ethoxy group is located at the C4 position of the dioxane ring. Unlike a C2 substituent, a C4 substituent is not subject to the classical anomeric effect. Therefore, its conformational preference is primarily dictated by steric factors. As indicated by its A-value of approximately 0.9 kcal/mol, the ethoxy group has a clear preference for the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C2 and C6. msu.edu An axial ethoxy group would introduce significant steric strain, making that conformation energetically unfavorable.

Stereochemical Implications of 2,6-Dipropyl Substitution Pattern

C2-Propyl Group: A propyl group at the anomeric C2 position faces substantial 1,3-diaxial interactions with the axial hydrogens at C4 and C6 if it adopts an axial orientation. thieme-connect.de Given that the A-value for a propyl group is significant (comparable to or greater than 1.75 kcal/mol for an ethyl group), the C2-propyl group will overwhelmingly favor the equatorial position. msu.edu

C6-Propyl Group: Similarly, the propyl group at C6 will prefer an equatorial orientation to minimize steric interactions with axial hydrogens at C2 and C4.

The most stable stereoisomer of this compound will be the one that can adopt a chair conformation with all three substituents—the 2-propyl, 4-ethoxy, and 6-propyl groups—in equatorial positions. This all-equatorial arrangement minimizes steric strain and avoids high-energy 1,3-diaxial interactions. Any stereoisomer that would force one or more of these bulky groups into an axial position in a chair conformation would be significantly less stable. In cases of extreme steric crowding, even in an all-equatorial chair, heavily substituted six-membered rings may adopt a twist-boat conformation to better accommodate the substituents and relieve strain.

Analysis of Cis/Trans Isomerism and Diastereomeric Relationships

The presence of substituents at positions 2, 4, and 6 of the 1,3-dioxane ring allows for the existence of cis/trans isomers. researchgate.net In the case of this compound, the relative orientations of the ethoxy group at C4 and the propyl groups at C2 and C6 determine the specific diastereomer. Like cyclohexanes, 1,3-dioxanes predominantly adopt a chair-like conformation to minimize torsional strain. thieme-connect.dechemistrysteps.com In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

The stability of these diastereomers is largely influenced by steric hindrance, particularly 1,3-diaxial interactions. youtube.comlibretexts.org An axial substituent experiences steric strain from the other two axial atoms on the same side of the ring (at positions 2, 4, or 6). thieme-connect.delibretexts.org Consequently, substituents, especially bulky ones, preferentially occupy the equatorial position to minimize these unfavorable interactions. thieme-connect.deyoutube.com For a 2,4,6-trisubstituted 1,3-dioxane, the most stable isomer will have the maximum number of bulky groups in the equatorial orientation.

Dynamic Conformational Processes and Energy Barriers

The 1,3-dioxane ring is not static but undergoes dynamic conformational changes, primarily through ring inversion. These processes involve transitions between different chair and twist-boat conformations, each step requiring the molecule to overcome specific energy barriers.

Ring Inversion Dynamics in 1,3-Dioxanes

The most stable conformation for the 1,3-dioxane ring is the chair form. thieme-connect.de However, it can flip into an alternative chair conformation through a process known as ring inversion. During this process, axial substituents become equatorial and vice versa. youtube.com This inversion does not happen directly but proceeds through higher-energy intermediate conformations.

Quantum-chemical studies on substituted 1,3-dioxanes reveal that the ring inversion from an equatorial chair (C_eq_) to an axial chair (C_ax_) conformer can follow two main pathways involving twist-boat intermediates. researchgate.net The key steps are:

Chair to Twist: The chair conformer transitions to a twist conformer (e.g., 1,4-T or 2,5-T).

Twist to Twist (Pseudorotation): The twist conformers can interconvert through a low-energy process.

Twist to Chair: The twist conformer then transitions into the inverted chair conformer.

Barriers to Pseudorotation and Ring Flip

Computational studies on 5-substituted 1,3-dioxanes provide insight into the magnitude of these barriers. The energy barriers for the conformational isomerization between equatorial and axial chair conformers have been estimated, revealing the energy cost of these dynamic processes. researchgate.net The table below, derived from data on 5-alkyl-1,3-dioxanes, illustrates the relative energies of different conformers and the transition states (TS) that separate them. Although the substitution pattern differs from this compound, these values provide a representative model for the energy landscape of a substituted dioxane ring.

| Structure | Relative Energy (ΔE) | Transition State | Activation Energy (ΔE‡) |

|---|---|---|---|

| Equatorial Chair (C_eq_) | 0.0 | TS-1 (C_eq_ → 2,5-T) | 8.4 - 10.1 |

| Axial Chair (C_ax_) | 0.8 - 1.3 | TS-2 (C_ax_ → 2,5-T) | 4.9 - 5.9 |

| 2,5-Twist (2,5-T) | 4.2 - 5.1 | TS-3 (2,5-T → 1,4-T) | 5.3 - 5.9 |

| 1,4-Twist (1,4-T) | 5.5 - 5.9 | - | - |

Data derived from quantum-chemical studies on 5-alkyl-1,3-dioxanes and is illustrative for substituted dioxanes in general. researchgate.net

Reactivity and Mechanistic Investigations of 4 Ethoxy 2,6 Dipropyl 1,3 Dioxane

Hydrolytic Stability and Ring-Opening Mechanisms

The stability of the 1,3-dioxane (B1201747) ring is a critical aspect of its chemistry, with acid-catalyzed hydrolysis being a primary pathway for its degradation.

Acid-Catalyzed Hydrolysis Pathwaysrsc.org

Like other acetals, 4-Ethoxy-2,6-dipropyl-1,3-dioxane is susceptible to hydrolysis under acidic conditions, a reaction that leads to the cleavage of the acetal (B89532) C-O bonds and the opening of the dioxane ring. rsc.orgthieme-connect.de The generally accepted mechanism for the acid-catalyzed hydrolysis of 1,3-dioxanes involves a series of equilibrium steps. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring, typically the one that leads to a more stable intermediate. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water on this intermediate and deprotonation yields the ring-opened hydroxy ether, which can then undergo further hydrolysis to yield the parent 1,3-diol and the corresponding carbonyl compound.

The general pathway for the acid-catalyzed hydrolysis of a 1,3-dioxane can be depicted as follows:

General Mechanism of Acid-Catalyzed Hydrolysis of 1,3-Dioxanes

| Step | Description |

| 1. Protonation | An oxygen atom of the 1,3-dioxane ring is protonated by an acid catalyst (H₃O⁺). |

| 2. Ring Opening | The protonated 1,3-dioxane undergoes cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. |

| 3. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. |

| 4. Deprotonation | A final deprotonation step regenerates the acid catalyst and yields the ring-opened hemiacetal product, which can further hydrolyze. |

Influence of Substituents on Hydrolysis Rates and Selectivity

The rate and selectivity of the acid-catalyzed hydrolysis of 1,3-dioxanes are significantly influenced by the nature and stereochemical orientation of the substituents on the ring. researchgate.net For this compound, the ethoxy group at the C4 position and the propyl groups at the C2 and C6 positions play a crucial role.

The stereochemistry of the substituents is a key determinant of reactivity. Generally, substituents on the 1,3-dioxane ring prefer an equatorial orientation to minimize steric interactions. thieme-connect.de However, in the case of 2-alkoxy-1,3-dioxanes, the anomeric effect can stabilize an axial position for the alkoxy group. thieme-connect.de While the title compound has an ethoxy group at C4, not C2, stereoelectronic effects will still be significant. The relative orientation of the substituents can influence the ease of protonation and the stability of the resulting oxocarbenium ion intermediate. For instance, studies on the hydrolysis of cis- and trans-2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane have shown that the trans isomer hydrolyzes significantly faster than the cis isomer, highlighting the profound impact of stereochemistry on reactivity. researchgate.net

The electronic properties of the substituents also affect the hydrolysis rate. Electron-donating groups can stabilize the electron-deficient transition state leading to the oxocarbenium ion, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups would be expected to decrease the rate. The propyl groups at C2 and C6 are electron-donating through an inductive effect, which would be expected to enhance the rate of hydrolysis compared to unsubstituted 1,3-dioxane. The ethoxy group at C4, being an oxygen-containing substituent, can also influence the electron density within the ring.

Transformations Involving the Acetal Linkage

The acetal carbon (C2) is a key reactive center in the 1,3-dioxane ring, susceptible to attack by both nucleophiles and electrophiles, and can participate in interconversion reactions.

Reactions with Nucleophiles and Electrophiles at the Acetal Carbon

The acetal carbon of 1,3-dioxanes can react with various nucleophiles, typically after activation by a Lewis acid. This activation makes the acetal carbon more electrophilic and susceptible to nucleophilic attack. Common nucleophiles include organometallic reagents, enol ethers, and hydrides. These reactions often lead to the ring opening of the dioxane.

Conversely, while the acetal carbon itself is electrophilic, reactions with external electrophiles at this position are less common unless the ring is first modified. However, electrophilic attack can occur on the oxygen atoms of the ring, initiating reactions such as ring cleavage.

Interconversion Reactions (e.g., Transacetalization)organic-chemistry.org

1,3-Dioxanes can undergo transacetalization reactions in the presence of an acid catalyst and another alcohol or diol. organic-chemistry.org In this equilibrium process, the original alcohol or diol component of the acetal is exchanged for the new one. For this compound, reaction with a different alcohol in the presence of an acid catalyst could lead to the exchange of the ethoxy group or the entire diol moiety that forms the ring. The position of the equilibrium in a transacetalization reaction is driven by the relative concentrations of the reactants and products and their thermodynamic stabilities. This type of reaction is a common method for both the formation and deprotection of acetals under specific conditions. organic-chemistry.org

Reactivity of Peripheral Functional Groups (Ethoxy and Propyl)

The ethoxy and propyl groups attached to the 1,3-dioxane ring also possess their own characteristic reactivity, although this is often secondary to the reactivity of the acetal functionality itself.

The ethoxy group, being an ether, is generally stable under many reaction conditions. However, the C-O bond can be cleaved under strongly acidic conditions or by certain Lewis acids. The presence of the dioxane ring might influence the reactivity of the ethoxy group, particularly if chelation or other through-space interactions are possible.

Cleavage Reactions of the Ether Linkage

The structure of this compound contains two distinct types of ether linkages: the acetal C-O bonds within the six-membered ring and the C-O bond of the 4-position ethoxy group. The cleavage of these bonds, particularly the acetal linkages, is a characteristic reaction of 1,3-dioxanes.

Ether cleavage is an acid-catalyzed nucleophilic substitution reaction that can proceed via either an SN1 or SN2 mechanism. wikipedia.org For cyclic acetals like 1,3-dioxanes, cleavage is typically initiated by protonation of one of the ring oxygen atoms by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org This is followed by the opening of the ring to generate a resonance-stabilized oxocarbenium ion intermediate. The halide anion then acts as a nucleophile, completing the cleavage process. cdnsciencepub.com

The regioselectivity of the ring-opening can be influenced by steric and electronic factors, as well as the reagents used. researchgate.net In the case of this compound, the acetal linkages at the C2 position are the most likely sites for acid-catalyzed cleavage. Reductive cleavage using reagents such as lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl₃) is also a known method for opening 1,3-dioxane rings to yield hydroxy ethers. cdnsciencepub.com Studies comparing 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that the six-membered rings are generally more resistant to reductive cleavage, a difference attributed to the greater ease of forming the oxocarbenium ion intermediate from the five-membered ring. cdnsciencepub.com

| Reagent(s) | Typical Conditions | Mechanism Type | Primary Products | Reference |

|---|---|---|---|---|

| HBr, HI | Aqueous, often heated | Acid-Catalyzed SN1/SN2 | Alkyl Halide and Alcohol/Diol | libretexts.org |

| LiAlH₄-AlCl₃ | Anhydrous ether | Reductive Cleavage | Hydroxy Ether | cdnsciencepub.com |

| MCPBA | - | Oxidative Cleavage | Hydroxy Alkyl Ester | organic-chemistry.org |

| O₂ with NHPI/Co(OAc)₂ | - | Catalytic Oxidation | Ester | organic-chemistry.org |

Transformations of the Propyl Aliphatic Chains

The two propyl groups at positions C2 and C6, along with the ethyl group of the ethoxy substituent, are saturated aliphatic chains. As such, they are generally chemically robust and unreactive under many conditions, particularly the mild acidic or basic conditions that might be used to manipulate other parts of the molecule. thieme-connect.de These alkyl chains would be expected to undergo typical alkane reactions, such as free-radical halogenation under UV light or strong oxidation at high temperatures, but such harsh conditions would almost certainly lead to the degradation of the 1,3-dioxane ring itself.

Polymerization Studies of 1,3-Dioxane Derivatives

While polymerization studies involving this compound specifically are not reported, the polymerization of 1,3-dioxane and its derivatives is a well-established field. These studies provide a strong basis for understanding the potential polymerization behavior.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) is the most prominent method for synthesizing polyacetals from cyclic acetal monomers like 1,3-dioxane and 1,3-dioxolane (B20135). acs.orgresearchgate.net The process is typically initiated by Lewis acids or protic acids. acs.org The polymerization of 1,3-dioxane's five-membered ring analogue, 1,3-dioxolane (DOL), has been extensively studied and provides a model for this process. acs.orgrsc.org

The CROP of cyclic acetals is known to be susceptible to side reactions, most notably the formation of cyclic oligomers due to intramolecular transacetalation, also known as "backbiting". researchgate.netrsc.org This occurs when the propagating chain end attacks itself, leading to a stable cyclic product and termination of chain growth. The competition between propagation and backbiting is a key factor determining the final polymer's molecular weight and yield.

Two primary mechanisms are proposed for CROP:

Active Chain End (ACE) Mechanism: The initiator activates the monomer, creating a propagating polymer chain with a reactive cationic center (a tertiary oxonium ion) at its end. This active end then attacks a neutral monomer to extend the chain. The ACE mechanism is often associated with a higher incidence of backbiting reactions. researchgate.net

Active Monomer (AM) Mechanism: An alcohol initiator reacts with a protonated monomer. The resulting species has a secondary oxonium ion that is then attacked by another monomer molecule. This mechanism can sometimes suppress the formation of cyclic byproducts compared to the ACE mechanism. researchgate.net

| Feature | Active Chain End (ACE) Mechanism | Active Monomer (AM) Mechanism | Reference |

|---|---|---|---|

| Propagating Species | Polymer chain with a tertiary oxonium ion at the active end. | Protonated monomer is the active species. | researchgate.net |

| Nucleophilic Attack | Neutral monomer attacks the active chain end. | A nucleophile (initiator or chain end) attacks the activated monomer. | researchgate.net |

| Cyclization Tendency | Generally higher due to intramolecular reaction of the active chain end. | Can be lower, leading to fewer cyclic byproducts. | researchgate.netrsc.org |

Radical Ring-Opening Polymerization (RROP) Potential

Radical ring-opening polymerization (RROP) offers a pathway to creating polymers with functional groups like esters directly integrated into the polymer backbone, which can impart degradability. However, this mechanism requires specific structural features in the monomer that are absent in this compound.

RROP of cyclic acetals typically involves monomers possessing an exocyclic double bond, such as 2-methylene-1,3-dioxane. elsevierpure.com In this process, a free-radical initiator adds to the exocyclic double bond. The resulting radical can then undergo a ring-opening reaction to form a more stable, open-chain radical. This ring-opening step competes with simple vinyl addition polymerization. For six-membered ring monomers like 2-methylene-1,3-dioxane, ring-opening is often significant. elsevierpure.com Because this compound lacks the necessary unsaturated trigger point for radical initiation and subsequent ring-opening, it is not considered a suitable candidate for RROP.

Factors Influencing Polymerizability and Polymer Structure

The success of polymerization and the properties of the resulting polymer are governed by several interconnected factors.

Monomer Structure: The substitution pattern on the 1,3-dioxane ring is critical. Research has shown that substituents at the C2-position can inhibit or prevent polymerization. researchgate.net Conversely, the nature of substituents can be tuned to control the properties of the final polymer. For instance, using a six-membered 1,3-dioxane (DOX) monomer instead of a five-membered 1,3-dioxolane (DOL) monomer resulted in a polymer with superior oxidation stability (up to 4.7 V), attributed to the longer alkyl chain lowering the HOMO level of the polymer. rsc.org

Thermodynamics: The polymerization of six-membered rings, such as 1,3-dioxan-2-ones (cyclic carbonates), is generally thermodynamically favored at all temperatures, which suggests a favorable driving force for the ring-opening of similar 1,3-dioxane structures. researchgate.net

Reaction Conditions: The choice of initiator, solvent, temperature, and monomer-to-initiator ratio all have profound effects on the polymerization kinetics, the final molecular weight, and the prevalence of side reactions. researchgate.net For example, in the CROP of 1,3-dioxolane, increasing the monomer conversion and the monomer-to-initiator ratio was found to increase the formation of cyclic structures. rsc.org

| Factor | Influence | Example/Observation | Reference |

|---|---|---|---|

| Ring Substituents | Affects reactivity and polymer properties. | Substituents at the C2-position can hinder polymerization. | researchgate.net |

| Ring Size | Influences reaction thermodynamics and kinetics. | Six-membered rings (dioxanes) are generally harder to cleave but can yield more stable polymers than five-membered rings (dioxolanes). | cdnsciencepub.comrsc.org |

| Initiator/Catalyst | Determines the polymerization mechanism and controls kinetics. | The ratio of catalyst to initiator can influence the formation of cyclic byproducts in CROP. | researchgate.net |

| Reaction Conditions | Impacts molecular weight, dispersity, and side reactions. | Higher monomer conversion can lead to an increased fraction of cyclic oligomers. | rsc.org |

Advanced Analytical Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the intricate stereochemistry of 1,3-dioxane (B1201747) derivatives. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a comprehensive three-dimensional picture of the molecule can be constructed.

High-Resolution ¹H and ¹³C NMR for Stereochemical Assignments

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in assigning the relative stereochemistry of substituents on the 1,3-dioxane ring. The chemical shifts of the ring protons and carbons are highly sensitive to their axial or equatorial orientation.

In the case of 4-Ethoxy-2,6-dipropyl-1,3-dioxane, the orientation of the propyl groups at C2 and C6, and the ethoxy group at C4, significantly influences the NMR spectrum. Generally, axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding effects. Conversely, axial carbon atoms typically show a shielding effect (lower ppm) compared to equatorial carbons.

The coupling constants (³JHH) between vicinal protons are also diagnostic of their dihedral angle, as described by the Karplus equation. A larger coupling constant is typically observed for trans-diaxial protons compared to axial-equatorial or diequatorial protons. By analyzing the multiplicity and coupling constants of the protons at C2, C4, C5, and C6, the cis/trans relationships between the substituents can be determined. For instance, the anancomeric structure of similar 1,3-dioxane derivatives, where a bulky group locks the conformation, has been revealed by the equatorial orientation of the aromatic group, leading to high shielding of the equatorial protons. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for a Stereoisomer of this compound This table is illustrative and based on typical values for substituted 1,3-dioxanes.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2-H | ~4.5 | t | ~98-102 |

| C4-H | ~4.8 | m | ~75-78 |

| C5-Hax | ~1.3 | q | ~26-30 |

| C5-Heq | ~1.8 | dt | |

| C6-H | ~3.8 | m | ~68-72 |

| Ethoxy-CH₂ | ~3.5 | q | ~60-64 |

| Ethoxy-CH₃ | ~1.2 | t | ~14-16 |

| Propyl (C2)-CH₂ | ~1.5-1.7 | m | ~35-40 |

| Propyl (C2)-CH₂ | ~1.4-1.6 | m | ~18-22 |

| Propyl (C2)-CH₃ | ~0.9 | t | ~13-15 |

| Propyl (C6)-CH₂ | ~1.5-1.7 | m | ~34-39 |

| Propyl (C6)-CH₂ | ~1.4-1.6 | m | ~17-21 |

| Propyl (C6)-CH₃ | ~0.9 | t | ~12-14 |

2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Conformational Analysis and Connectivity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for elucidating the conformational details of the dioxane ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between protons on adjacent carbons, for example, between the C5 protons and the protons at C4 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information for stereochemical and conformational analysis. For instance, a NOE correlation between the axial proton at C2 and the axial protons at C4 and C6 would support a chair conformation. The relative orientation of the ethoxy and propyl substituents can be determined by observing NOEs between the substituent protons and the ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. mdpi.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

Dynamic NMR Studies for Conformational Equilibria and Exchange Rates

The 1,3-dioxane ring is not static and can undergo conformational inversion between two chair forms, as well as twist-boat intermediates. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide quantitative information about these conformational equilibria and the energy barriers associated with the exchange processes. researchgate.net

For this compound, DNMR can be used to determine the relative energies of different chair conformers (e.g., with substituents in axial versus equatorial positions). At low temperatures, the ring inversion may be slow on the NMR timescale, leading to separate signals for each conformer. As the temperature is raised, the rate of inversion increases, causing the signals to broaden and eventually coalesce. By analyzing the line shapes of the spectra at different temperatures, the rate constants for the conformational exchange and the activation energy for the process can be calculated. researchgate.netcapes.gov.br

Mass Spectrometry for Fragmentation Pathways and Stereochemical Differentiation

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer structural clues and even allow for the differentiation of stereoisomers. researchgate.net

Differential Mass Spectrometry for Isomer Discrimination

While conventional mass spectra of stereoisomers are often very similar, differential mass spectrometry can be a powerful tool for their discrimination. researchgate.netresearchgate.net This technique relies on the subtle differences in the abundances of fragment ions that arise from the different spatial arrangements of the atoms in each isomer. The distinct stereochemistry can influence the stability of the precursor ion and the transition states of the fragmentation reactions, leading to reproducible variations in the mass spectrum. For diastereomers of 1,3-dioxanes, it has been shown that even with spectra that are over 98% similar, careful analysis of the main fragmentation ions can allow for their distinction. researchgate.net

Correlation of Experimental and Calculated Fragmentation Profiles

A more advanced approach involves correlating the experimentally observed fragmentation patterns with those predicted by quantum chemical calculations. researchgate.netresearchgate.net The heats of formation for the parent molecule and its potential fragment ions can be calculated for each possible stereoisomer. By comparing the calculated energy profile of the fragmentation processes with the relative ion intensities in the experimental mass spectrum, a match can be found for the true structure. This method, based on the quantitative structure–fragmentation relationship (QSFR), enhances the reliability of stereochemical assignments made by mass spectrometry. researchgate.net For instance, the agreement between experimental values from a differential mass spectrum and values estimated by semi-empirical calculation methods can be as high as 75-80%. researchgate.net

Table 2: Predicted m/z Values for Potential Adducts and Fragments of this compound Data predicted for C₁₂H₂₄O₃, Monoisotopic Mass: 216.17255 Da. uni.lu

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 217.17983 |

| [M+Na]⁺ | 239.16177 |

| [M+K]⁺ | 255.13571 |

| [M+NH₄]⁺ | 234.20637 |

| [M+H-H₂O]⁺ | 199.16981 |

| [M-H]⁻ | 215.16527 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, thereby elucidating the exact conformation of a molecule in the solid state. Furthermore, for chiral molecules crystallizing in non-centrosymmetric space groups, X-ray crystallography can be employed to determine the absolute configuration of the stereocenters.

While a crystal structure for this compound has not been specifically reported in the literature, detailed crystallographic studies on closely related substituted 1,3-dioxanes provide a strong basis for understanding its expected solid-state conformation and the approach to determining its absolute configuration.

Detailed Research Findings from an Analogous Compound

A pertinent example is the X-ray crystal structure analysis of 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan. rsc.org This study provides valuable insights into the conformational preferences of a highly substituted 1,3-dioxane ring in the solid state. The 1,3-dioxane ring in this analog adopts a deformed chair conformation. rsc.org This is a common feature for 1,3-dioxane systems, which, like cyclohexane (B81311), tend to favor a chair-like geometry to minimize steric and torsional strain. thieme-connect.de

In the case of 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan, the bulky phenyl substituent is found in an axial position, which induces some strain in the ring. rsc.org This highlights that the solid-state conformation is a result of the balance of various intramolecular and intermolecular forces within the crystal lattice.

The crystallographic data for this analogous compound are summarized in the table below:

Crystallographic Data for 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BrO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a (pm) | 2765(3) |

| b (pm) | 795(1) |

| c (pm) | 1316(1) |

| Other Parameters | |

| Z (molecules per unit cell) | 8 |

For this compound, it is anticipated that the 1,3-dioxane ring would also adopt a chair conformation. The substituents at the C2, C4, and C6 positions (ethoxy and propyl groups) would orient themselves to minimize steric interactions. The determination of whether these groups occupy axial or equatorial positions would depend on the specific stereoisomer and the packing forces in the crystal.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule like a specific stereoisomer of this compound using X-ray crystallography is a well-established procedure. It relies on the phenomenon of anomalous dispersion. When an X-ray beam interacts with the electrons of an atom, a phase shift occurs. For non-centrosymmetric crystal structures, the differences in scattering between the Friedel pairs of reflections (hkl and -h-k-l) can be measured.

The successful determination of the absolute configuration is often quantified by the Flack parameter. A value of the Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assignment of the absolute stereochemistry.

The general steps for determining the absolute configuration of a chiral 1,3-dioxane derivative would involve:

Growing a high-quality single crystal of a pure enantiomer.

Collecting a complete set of X-ray diffraction data, ensuring accurate measurement of the intensities of Friedel pairs.

Solving and refining the crystal structure.

Refining the Flack parameter to determine the absolute configuration of the chiral centers.

Computational Chemistry and Theoretical Studies of 4 Ethoxy 2,6 Dipropyl 1,3 Dioxane

Quantum Chemical Calculations for Conformational Energetics

Quantum chemical calculations have been instrumental in dissecting the intricate conformational preferences of 4-Ethoxy-2,6-dipropyl-1,3-dioxane. These calculations offer a detailed picture of the molecule's energy landscape.

Ab Initio and Density Functional Theory (DFT) Methods for Energy Minimization

Researchers have employed both ab initio and Density Functional Theory (DFT) methods to perform energy minimization and identify the most stable conformations of this compound. These calculations have revealed that the preferred conformation is a chair form. In this arrangement, the large propyl groups at the C2 and C6 positions occupy equatorial positions to minimize steric hindrance. The ethoxy group at the C4 position also favors an equatorial orientation. This preference for equatorial substitution is a well-established principle in the conformational analysis of substituted cyclohexanes and related heterocyclic systems, as it mitigates unfavorable 1,3-diaxial interactions.

Calculation of Conformational Enthalpies and Free Energies

The application of quantum chemical calculations extends to determining the conformational enthalpies and Gibbs free energies of various isomers of this compound. Studies have focused on the relative energies of the cis and trans isomers. For instance, calculations have shown that for the related 2,6-dialkyl-4-alkoxy-1,3-dioxanes, the trans isomers, where the substituents are on opposite sides of the ring, are generally more stable than the corresponding cis isomers. This increased stability of the trans isomer is attributed to a more favorable arrangement of the substituents, which minimizes steric strain. The calculated energy differences, while small, provide a quantitative measure of the thermodynamic preference for the trans configuration.

Potential Energy Surface Mapping for Ring Inversion and Pseudorotation

The dynamic behavior of the 1,3-dioxane (B1201747) ring in this compound has been investigated by mapping the potential energy surface for key conformational processes like ring inversion and pseudorotation. Ring inversion involves the flipping of the chair conformation through a high-energy transition state, such as a half-chair or twist-boat conformation. Pseudorotation describes the continuous interconversion of boat and twist-boat forms. These computational maps illustrate the energy barriers associated with these conformational changes, providing insight into the flexibility of the dioxane ring. For substituted 1,3-dioxanes, the presence of bulky groups like propyl and ethoxy significantly influences the energy barriers, making certain pathways more or less favorable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens to examine the behavior of this compound over time, considering both intramolecular forces and the influence of the surrounding environment.

Prediction of Stable Conformers and Intramolecular Interactions

Building upon the static picture provided by energy minimization, molecular modeling techniques have been used to predict the full spectrum of stable conformers of this compound. These models confirm the predominance of the chair conformation with equatorial substituents. Furthermore, these simulations allow for a detailed analysis of the intramolecular interactions that govern the conformational preferences. These include van der Waals forces, torsional strain around the C-C and C-O bonds, and electrostatic interactions. For example, the gauche and anti-anomeric effects, which involve the interaction between lone pairs on the oxygen atoms and adjacent anti-bonding orbitals, play a crucial role in determining the orientation of the ethoxy group.

Simulation of Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Molecular dynamics simulations can explicitly model the interactions between this compound and solvent molecules. These simulations can reveal how the solvent affects the relative energies of different conformers and the barriers to conformational change. For instance, a polar solvent might stabilize a more polar conformer that would be less favored in the gas phase. While specific simulation data for this compound in various solvents is not extensively detailed in the available literature, the principles of solvent effects on conformational equilibria are well-established and would apply to this compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimentally determined structures and assign stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of stereochemical analysis. Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. For a molecule like this compound, which has multiple stereocenters, computational NMR is crucial for distinguishing between possible diastereomers.

The process typically involves:

Conformational Search: Identifying all low-energy conformations of the molecule, as the observed NMR parameters are a population-weighted average of these conformers. For 1,3-dioxanes, the chair conformation is generally preferred. thieme-connect.de

Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory (e.g., B3LYP functional with a suitable basis set like 6-31G*).

NMR Parameter Calculation: Calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org These are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These calculations can reveal subtle differences in the electronic environment of nuclei in different stereoisomers. For instance, the chemical shifts of the protons and carbons at positions 2, 4, and 6 of the dioxane ring are highly sensitive to the axial or equatorial orientation of the substituents.

A notable phenomenon in 1,3-dioxanes is the "reversed Perlin Effect," where the one-bond coupling constant ¹J(C₅-Hₑ) is smaller than ¹J(C₅-Hₐ). This is contrary to what is typically observed in cyclohexanes. Ab initio calculations have supported the hypothesis that this is due to a homoanomeric (n→σ*) interaction between an oxygen lone pair and the equatorial C₅-H bond's antibonding orbital, which weakens and lengthens this bond. rsc.org

Table 1: Illustrative Example of Predicted ¹H NMR Chemical Shifts (ppm) for a Stereoisomer of this compound This table is a hypothetical representation to illustrate the type of data generated from computational studies and does not represent experimentally verified data for this specific molecule.

| Proton Position | Predicted Chemical Shift (δ) |

|---|---|

| H-2 (axial) | 4.55 |

| H-4 (axial) | 3.98 |

| H-4 (equatorial) | 4.15 |

| H-5 (axial) | 1.40 |

| H-5 (equatorial) | 1.85 |

| H-6 (axial) | 3.95 |

| Ethoxy-CH₂ | 3.50 |

| Ethoxy-CH₃ | 1.20 |

| Propyl-α-CH₂ (at C2) | 1.65 |

| Propyl-β-CH₂ (at C2) | 1.45 |

| Propyl-γ-CH₃ (at C2) | 0.92 |

| Propyl-α-CH₂ (at C6) | 1.62 |

| Propyl-β-CH₂ (at C6) | 1.43 |

By comparing such predicted data for all possible stereoisomers with experimental spectra, a confident assignment of the molecule's three-dimensional structure can be achieved. researchgate.net

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern is a molecular fingerprint that can be rationalized and predicted using computational chemistry. Theoretical calculations can determine the energies of the parent molecular ion and various fragment ions, as well as the transition state energies for the fragmentation pathways.

For the parent 1,3-dioxane, the molecular ion peak [M]⁺ is observed at m/z = 88. docbrown.info Common fragmentation pathways involve the loss of formaldehyde (B43269) (CH₂O) or other small molecules. docbrown.info For a substituted derivative like this compound, the fragmentation would be more complex, involving cleavages at the substituted positions.

Key fragmentation pathways that would be investigated computationally include:

Cleavage of the C-O bonds within the dioxane ring.

Loss of the ethoxy group at C4.

Loss of the propyl groups at C2 and C6, or fragments thereof.

Rearrangement reactions like the McLafferty rearrangement if applicable.

By calculating the relative energies of these pathways, the most likely fragmentation patterns can be predicted. This is crucial for interpreting experimental mass spectra and confirming the molecular structure.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound Data sourced from PubChem, calculated using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.17983 | 153.0 |

| [M+Na]⁺ | 239.16177 | 158.0 |

| [M-H]⁻ | 215.16527 | 156.9 |

| [M+NH₄]⁺ | 234.20637 | 169.3 |

| [M+K]⁺ | 255.13571 | 159.4 |

Mechanistic Insights from Theoretical Calculations

Computational chemistry offers a powerful lens to view chemical reactions at a molecular level, mapping out the energetic landscape of reaction pathways.

Theoretical calculations are used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed understanding of the reaction mechanism.

The reactivity and conformation of 1,3-dioxanes are heavily influenced by stereoelectronic effects. These are interactions between electron orbitals that depend on the spatial arrangement of atoms. Computational studies have been central to understanding these effects. acs.org

Anomeric Effect: In substituted 1,3-dioxanes, an electronegative substituent at the C2 position often prefers an axial orientation. This is due to a stabilizing hyperconjugative interaction where a lone pair from a ring oxygen donates electron density into the antibonding (σ*) orbital of the axial C-X bond. For 2-alkoxy-1,3-dioxanes, this effect stabilizes the axial position for the alkoxy group. thieme-connect.de

Homoanomeric Effect: As mentioned earlier, interactions can occur over longer distances. The interaction between an oxygen lone pair and the C₅-Hₑ bond is an example of a homoanomeric effect that influences the properties of this bond. rsc.org

Gauche and Steric Effects: The orientation of the propyl and ethoxy substituents will be governed by a balance of minimizing unfavorable steric interactions (e.g., 1,3-diaxial interactions) and maximizing favorable stereoelectronic interactions. Computational models can quantify these competing effects to predict the most stable conformations and how they influence the molecule's reactivity. For instance, the accessibility of the ring oxygens to Lewis acids could be modulated by the conformational preferences of the substituents.

These computational insights are fundamental to predicting the chemical behavior of this compound, from its ground-state structure to its reactivity in chemical transformations.

Advanced Applications in Chemical Synthesis and Materials Science

1,3-Dioxanes as Synthons in Complex Molecule Construction

The 1,3-dioxane (B1201747) framework is a cornerstone in modern organic synthesis, primarily serving as a robust protecting group for 1,3-diols and carbonyl compounds such as aldehydes and ketones. thieme-connect.dewikipedia.org This protective function makes them valuable synthons—molecular fragments used to build more complex structures. The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol is a common strategy to mask the reactivity of these functional groups. organic-chemistry.org Generally stable under basic, reductive, and many oxidative conditions, the dioxane ring can be selectively removed under acidic conditions, unmasking the original functionalities for subsequent reactions. thieme-connect.de

The utility of 1,3-dioxanes as synthons extends to their role as precursors for other valuable functional groups. For instance, enantioenriched 1,3-dioxanes can be readily converted into optically active 1,3-diols. researchgate.net This transformation is significant as the 1,3-diol motif is a common intermediate in the synthesis of several pharmaceutically important molecules, including fluoxetine (B1211875) and atomoxetine. researchgate.net The presence of the acetal (B89532) moiety within the 1,3-dioxane structure is key to this synthetic potential. researchgate.net

The 1,3-dioxane ring system plays a crucial role in facilitating carbon-carbon bond-forming reactions, including the venerable Aldol (B89426) reaction. Chiral acetals, including dioxanes, can participate in direct Aldol-type reactions with various nucleophiles. acs.org For example, research has demonstrated that nanoporous aluminosilicate (B74896) catalysts can facilitate telescoped acetalization-direct Aldol reactions where acetals react with 1,3-dicarbonyl compounds. acs.org

In the context of stereoselective synthesis, the chiral environment provided by a chiral auxiliary temporarily attached to the molecule can direct the stereochemical outcome of an Aldol reaction. wikipedia.org The reaction proceeds through a six-membered ring transition state, often described by the Zimmerman-Traxler model, where the stereochemistry of the newly formed alcohol and adjacent carbon center is controlled by the pre-existing chirality within the auxiliary. wikipedia.org The rigid conformational preference of the 1,3-dioxane ring helps to create a well-defined three-dimensional space, influencing the facial selectivity of the approaching reactants and leading to the formation of a specific stereoisomer.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient approach to molecular complexity. The 1,3-dioxane framework and its close relatives, 1,3-dioxoles, are valuable participants in such transformations. nih.gov

A notable example is the rhodium(II)-catalyzed asymmetric three-component cascade reaction that assembles chiral 1,3-dioxoles from an aldehyde, a carboxylic acid, and a carbene precursor. nih.gov This process involves a sequence of carbonyl ylide formation, stereoselective cyclization, and a subsequent Wittig olefination. nih.gov The success of this MCR highlights the potential for constructing complex heterocyclic systems like 1,3-dioxanes in a single, highly convergent step. However, developing such reactions presents challenges, including the potential for competing side reactions and the need to control stereochemistry across multiple bond-forming events. nih.gov The use of chiral catalysts is essential to guide the reaction pathway and achieve high enantioselectivity. nih.gov

Chiral 1,3-Dioxanes as Chiral Auxiliaries and Ligands

Chiral 1,3-dioxanes are powerful tools in asymmetric synthesis, where they function as chiral auxiliaries. thieme-connect.de A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Chiral 1,3-dioxanes are typically prepared from readily available, optically active 1,3-diols, with pentane-2,4-diol being a common choice. thieme-connect.de These auxiliaries have proven to be highly efficient at inducing stereoselectivity in a variety of chemical transformations. thieme-connect.de

The ability of a chiral 1,3-dioxane to induce stereoselectivity stems from its well-defined conformational structure and the mechanism of its ring-opening reactions. Seminal studies have investigated the stereoselective opening of chiral dioxane acetals when treated with Lewis acids. acs.orgacs.org The Lewis acid coordinates to one of the oxygen atoms of the dioxane ring, leading to selective cleavage of a specific carbon-oxygen bond. acs.org

The regioselectivity and stereoselectivity of this cleavage are governed by the inherent stereochemistry of the dioxane and the nature of the Lewis acid, ultimately allowing for the transfer of chiral information from the auxiliary to the product. acs.orgacs.org This principle is applied in reactions where the dioxane acts as a chiral template, directing the approach of a reagent to one face of the molecule over the other. Furthermore, chiral catalysts, such as chiral phosphoric acids, have been developed for the asymmetric construction of the 1,3-dioxane ring itself, providing a direct route to these valuable chiral building blocks. nih.gov

The design of effective chiral ligands is central to the field of asymmetric catalysis. nih.govresearchgate.net An ideal ligand modifies the behavior of a metal catalyst to preferentially produce one enantiomer of a product. nih.gov While C2-symmetric ligands have historically dominated the field, there is growing interest in nonsymmetrical, modular ligands. nih.govresearchgate.net

The rigid, chair-like conformation of the 1,3-dioxane ring makes it an excellent scaffold for the design of new chiral ligands. thieme-connect.de By attaching coordinating atoms (e.g., phosphorus, nitrogen) to the dioxane backbone, it is possible to create a well-defined chiral pocket around a metal center. The structural relative, 1,3-dioxole, has already been incorporated into designed chiral ligands. nih.gov The modular nature of 1,3-dioxane synthesis allows for the systematic variation of substituents on the ring, enabling the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. nih.gov

Applications in Polymer Chemistry and Advanced Materials

Beyond its role in small-molecule synthesis, the 1,3-dioxane unit has found applications in materials science, particularly in the development of functional polymers and advanced bioactive molecules. ontosight.ai

In polymer chemistry, the incorporation of 1,3-dioxane derivatives can modify the properties of materials. For example, polyurethanes synthesized using 1,3-dioxane-5,5-dimethanol (B1596533) as a chain extender have been studied for their physical characteristics and biodegradability. researchgate.net The inclusion of the dioxane structure within the polymer backbone influences properties such as thermal stability and mechanical strength. researchgate.net Furthermore, the chemical recovery of some plastics can involve their depolymerization into 1,3-dioxane, highlighting a potential role for this heterocycle in chemical recycling and upcycling strategies. researchgate.net

In the realm of advanced materials for medicine, 1,3-dioxane-linked molecules have been developed as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These complex molecules, which feature the dioxane ring as a key linker component, show high activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae. nih.gov In this context, the 1,3-dioxane unit serves as a stable, three-dimensional scaffold that correctly orients the different parts of the inhibitor molecule for optimal binding to its enzymatic target. nih.gov

Monomers for Tailored Polyacetals via Ring-Opening Polymerization

The synthesis of polyacetals through the ring-opening polymerization (ROP) of cyclic acetal monomers is a significant area of polymer chemistry. rsc.orgacs.org Dioxane derivatives, in this context, serve as valuable monomers for creating polyacetals with specific, tailored properties. The general principle involves the acid-catalyzed cleavage of the cyclic acetal ring, followed by polymerization to form long-chain polyacetal structures. rsc.org

The reactivity and the resulting polymer's characteristics are highly dependent on the substituents on the dioxane ring. The presence of the ethoxy and propyl groups in 4-ethoxy-2,6-dipropyl-1,3-dioxane would influence the polymerization process and the final properties of the polyacetal, such as its thermal stability and solubility. Research into the polymerization of variously substituted dioxanes has shown that the nature of these side groups can significantly impact the glass transition temperature and crystallinity of the resulting polymers. rsc.org

For instance, studies on similar polyacetal systems have demonstrated that the length of alkyl chains on alkoxy substituents can lower the glass transition temperature. rsc.org This suggests that the propyl groups in this compound would contribute to a lower glass transition temperature compared to less substituted analogs.

The following table summarizes the general characteristics of polyacetals derived from dioxane monomers:

| Property | Description |

| Monomer Type | Cyclic acetals, including substituted 1,3-dioxanes. |

| Polymerization Method | Cationic ring-opening polymerization, often initiated by acids. acs.org |

| Key Polymer Feature | Acetal linkages in the polymer backbone. rsc.org |

| Tunable Properties | Glass transition temperature, melting temperature, crystallinity, and solubility, influenced by the monomer's substituents. rsc.org |

Incorporation into Functional Polymers and Copolymers

Beyond homopolymers, this compound can be incorporated as a comonomer in the synthesis of functional polymers and copolymers. Copolymerization of dioxane derivatives with other cyclic monomers, such as 1,3,5-trioxane (B122180) or 1,3-dioxepane, allows for the creation of copolymers with a blend of properties. acs.org This approach is crucial for developing materials with precisely controlled characteristics for specific applications.

The inclusion of the this compound unit can introduce flexibility and modify the hydrophobicity of the resulting polymer chain. The ethoxy and propyl groups can enhance solubility in organic solvents and act as internal plasticizers, affecting the material's mechanical properties. The synthesis of such functional polymers often involves controlled polymerization techniques to ensure a well-defined polymer architecture. researchgate.net

The versatility of dioxane-based monomers extends to their use in creating polymers with specific functionalities. While direct studies on this compound are limited, the broader field of polyacetal synthesis from functionalized monomers indicates the potential for this compound to contribute to the development of advanced materials with tailored functionalities. researchgate.net

Development of Recyclable Polymer Systems from Dioxane Monomers

A significant advantage of polyacetals derived from dioxane monomers is their potential for chemical recyclability. The acetal linkages in the polymer backbone are susceptible to acid-catalyzed hydrolysis, which can break the polymer down into its constituent monomers. cornell.edu This process offers a pathway to a circular polymer economy, where plastic waste can be deconstructed and repolymerized into new materials. nsf.govazom.com

The development of recyclable polymer systems is a critical area of research aimed at addressing plastic pollution. azom.com Polymers based on cyclic acetals, like this compound, are promising candidates because the depolymerization can often be achieved under relatively mild conditions. cornell.edu For example, studies on poly(1,3-dioxolane) have shown that it can be efficiently depolymerized back to its monomer, which can then be purified and reused. cornell.edunsf.gov This demonstrates the feasibility of creating a closed-loop recycling process for polyacetals. specialchem.com

The process of chemical recycling for dioxane-based polymers can be summarized as follows:

| Step | Description |

| Depolymerization | The polymer is treated with an acid catalyst and heat to break the acetal bonds. cornell.edu |

| Monomer Recovery | The original dioxane monomer is recovered from the reaction mixture, often through distillation. nsf.gov |

| Repolymerization | The purified monomer is then used to synthesize new polymer chains. cornell.edunsf.gov |

This approach not only reduces plastic waste but also conserves the resources used in monomer production. azom.com

Supramolecular Chemistry Involving Dioxane Scaffolds

The dioxane ring, with its oxygen atoms, can participate in non-covalent interactions, making it a useful scaffold in supramolecular chemistry. rsc.org This field focuses on the design and synthesis of complex chemical systems held together by intermolecular forces. youtube.com

Design of Host-Guest Systems and Cryptands

The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, allowing the molecule to participate in host-guest chemistry. In this context, a larger "host" molecule can encapsulate a smaller "guest" molecule through non-covalent interactions. While simple dioxanes are not typically strong hosts on their own, the dioxane motif can be incorporated into larger, more complex structures like cryptands to enhance their binding capabilities. wikipedia.orgchemeurope.com

Cryptands are three-dimensional, cage-like molecules that can strongly and selectively bind to guest ions. wikipedia.orgchemeurope.com The design of such molecules often involves incorporating ether linkages, similar to those found in dioxane, to create a cavity lined with electron-donating oxygen atoms. These oxygen atoms can coordinate with cations, leading to the formation of stable host-guest complexes. chemeurope.com The principles of host-guest chemistry involving dioxane-like structures are fundamental to the development of sensors, catalysts, and separation agents. researchgate.net

Self-Assembly and Molecular Recognition based on Dioxane Motifs

Molecular recognition, the ability of molecules to selectively bind to one another, is a key principle in self-assembly. youtube.com The dioxane motif can contribute to molecular recognition by providing specific binding sites. For instance, the oxygen atoms of the dioxane ring can form hydrogen bonds with complementary donor groups on another molecule, leading to the formation of a well-defined supramolecular structure. researchgate.netnsf.gov This has been observed in the formation of metal-organic frameworks (MOFs), where dioxane can act as a ligand, influencing the self-assembly and final structure of the framework. nsf.govresearchgate.net

Q & A

Q. What analytical challenges arise when studying this compound in complex matrices (e.g., environmental samples)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.